BAY U6751

Descripción general

Descripción

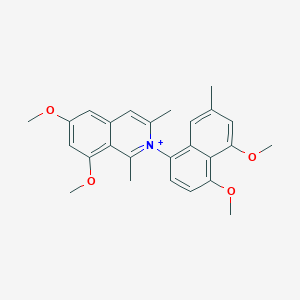

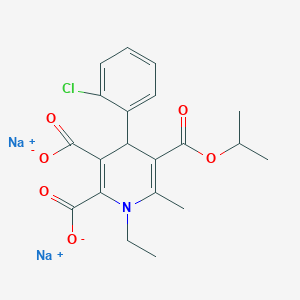

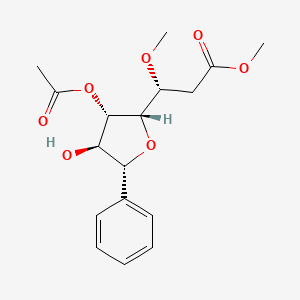

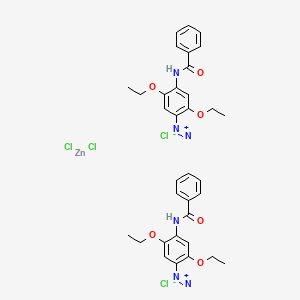

disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, a methyl group, and a propan-2-yl oxycarbonyl group. It is commonly used in various scientific research applications due to its diverse chemical properties.

Aplicaciones Científicas De Investigación

disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of cardiovascular diseases.

Industry: The compound is utilized in the development of new materials and chemical products.

Mecanismo De Acción

Target of Action

The primary target of BAY U6751, also known as disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate, is the enzyme glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose-1-phosphate for energy production .

Mode of Action

this compound acts as an inhibitor of glycogen phosphorylase . The inhibition of phosphorylase-a–catalyzed glycogenolysis is partially relieved by AMP . This compound facilitates the dephosphorylation of phosphorylase a .

Biochemical Pathways

The compound affects the glycogenolysis pathway by inhibiting the activity of glycogen phosphorylase . This results in a decrease in the breakdown of glycogen, leading to a reduction in glucose-6-phosphate levels . The activation of glycogen synthase after phosphorylase inactivation depends on the maintenance of glucose-6-phosphate levels .

Pharmacokinetics

It is known that the compound is soluble in water , which may influence its absorption and distribution in the body.

Result of Action

The inhibition of glycogen phosphorylase by this compound leads to a decrease in hepatic glycogenolysis . This results in a reduction in glucose output . In aged mice, long-term administration of this compound has been shown to improve memory formation .

Action Environment

The compound is recommended to be stored at 2-8°C and protected from light , suggesting that these conditions may be optimal for maintaining its stability and efficacy.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of the chlorophenyl, ethyl, and methyl groups through various substitution reactions. The final step involves the addition of the propan-2-yl oxycarbonyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is optimized to achieve high yields and purity. The final product is then purified through crystallization or chromatography techniques.

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound is prone to substitution reactions, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Comparación Con Compuestos Similares

- disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate

- disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate

Comparison: Compared to other similar compounds, disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Propiedades

IUPAC Name |

disodium;4-(2-chlorophenyl)-1-ethyl-6-methyl-5-propan-2-yloxycarbonyl-4H-pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO6.2Na/c1-5-22-11(4)14(20(27)28-10(2)3)15(12-8-6-7-9-13(12)21)16(18(23)24)17(22)19(25)26;;/h6-10,15H,5H2,1-4H3,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMSJRRPUSVSTGT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(C(=C1C(=O)[O-])C(=O)[O-])C2=CC=CC=C2Cl)C(=O)OC(C)C)C.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNNa2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611986 | |

| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114290-51-6 | |

| Record name | Disodium 4-(2-chlorophenyl)-1-ethyl-6-methyl-5-{[(propan-2-yl)oxy]carbonyl}-1,4-dihydropyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chlorophenyl)-1-ethyl-1,4-dihydro-6-methyl-2,3,5-pyridinetricarboxylic acid 5-isopropyl ester disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does BAY U6751 interact with glycogen phosphorylase and what are the downstream effects of this interaction?

A1: this compound operates through a two-pronged mechanism: allosteric inhibition and promotion of phosphorylase a dephosphorylation []. As a result of these actions, this compound effectively suppresses hepatic glycogenolysis, leading to a decrease in glucose output and glucose-6-phosphate (G6P) levels []. This inhibition can be partially reversed by the presence of AMP, suggesting a competitive binding mechanism [].

Q2: What is the impact of this compound on cognitive function, particularly in the context of aging?

A2: Research indicates that prolonged administration of this compound can improve memory formation in aged mice []. This improvement is linked to stimulated neuroplasticity, evidenced by changes in dendritic spine morphology in hippocampal neurons and a "rejuvenation" of the hippocampal proteome []. Interestingly, while this compound enhances memory in aged mice, it appears to impair memory formation in young animals, highlighting an age-dependent effect [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2S)-1-hydroxypropan-2-yl]-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1258899.png)

![3-hex-1-ynyl-5H-indazolo[2,3-a][3,1]benzoxazine](/img/structure/B1258903.png)

![2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1258907.png)